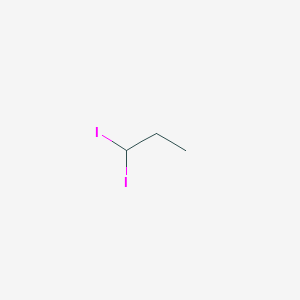
1,1-Diiodopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diiodopropane is a useful research compound. Its molecular formula is C3H6I2 and its molecular weight is 295.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Organic Synthesis
1,1-Diiodopropane serves as a versatile reagent in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It is utilized in the preparation of various pharmaceutical compounds, particularly those that require iodine as a functional group for biological activity. For example, it has been used in synthetic pathways to create bridged tetraoxanes with antimalarial properties .
- Cross-Coupling Reactions: The compound is employed in cross-coupling reactions, such as Suzuki and Stille reactions, where it acts as an electrophile to form carbon-carbon bonds .
- Fluorescent Labeling Agents: Recent studies have demonstrated its utility in synthesizing fluorescent quinoline derivatives for sensitive biological labeling applications .
Biochemical Research Applications
This compound has been investigated for its role as a substrate in enzymatic reactions, particularly in the study of haloalkane dehalogenases. These enzymes catalyze the dehalogenation process, which is crucial for bioremediation and detoxification of halogenated compounds.
Key Findings:
- In studies involving haloalkane dehalogenases DrbA and DmbC, this compound was identified as one of the best substrates, showcasing significant catalytic activity at specific temperatures and pH levels . The enzyme DrbA exhibited high activity with this compound at 50 °C and pH 9.15.
Table: Enzymatic Activity of Haloalkane Dehalogenases with this compound
| Enzyme | Specific Activity (nmol product·s⁻¹·mg⁻¹ protein) | Relative Activity (%) |
|---|---|---|
| DrbA | 0.358 | 123 |
| DmbC | 6.716 | 5500 |
This data indicates that both enzymes have a strong preference for iodinated substrates like this compound, which could be leveraged for biotechnological applications in environmental cleanup processes.
Case Study 1: Synthesis of Antimalarial Compounds
In one study, researchers utilized this compound to synthesize bridged tetraoxanes with demonstrated antimalarial activity. The method involved using hydrogen peroxide and catalytic iodine to form intermediates that were further alkylated using this compound .
Case Study 2: Enzymatic Characterization
A detailed characterization study on haloalkane dehalogenases highlighted the efficiency of these enzymes when interacting with iodinated hydrocarbons like this compound. The study provided insights into enzyme kinetics and substrate specificity that are critical for developing bioremediation strategies .
特性
CAS番号 |
10250-52-9 |
|---|---|
分子式 |
C3H6I2 |
分子量 |
295.89 g/mol |
IUPAC名 |
1,1-diiodopropane |
InChI |
InChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3 |
InChIキー |
GELJRMXFVDEVLN-UHFFFAOYSA-N |
SMILES |
CCC(I)I |
正規SMILES |
CCC(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















